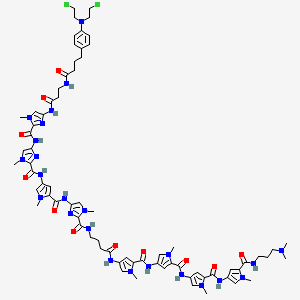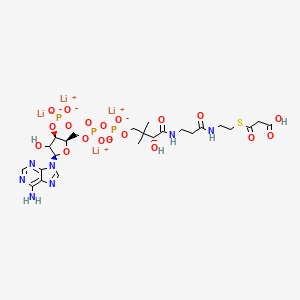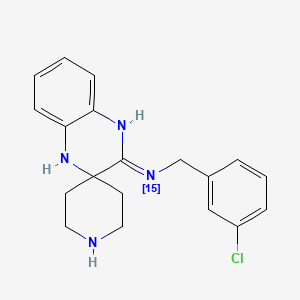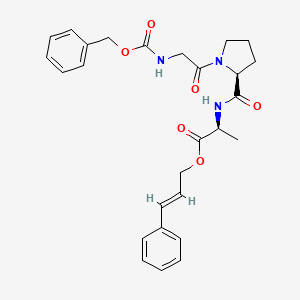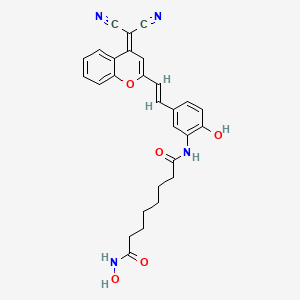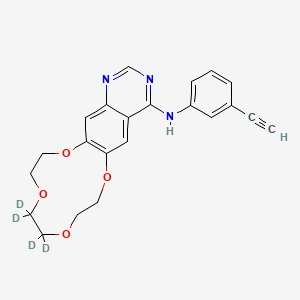![molecular formula C86H151N31O26S2 B12379295 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid is a complex peptide with a highly intricate structure. This compound is composed of multiple amino acid residues linked together in a specific sequence, resulting in a molecule with significant biological activity. It is of interest in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications and its role in biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of amino acid residues using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process typically begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of protected amino acids. Each amino acid addition involves the following steps:
Deprotection: Removal of the protecting group from the amino group of the growing peptide chain.
Coupling: Activation and coupling of the next protected amino acid to the deprotected amino group.
Cleavage: Removal of the peptide from the solid support and deprotection of side-chain protecting groups.
Common reagents used in these steps include:
Deprotecting agents: Trifluoroacetic acid (TFA), piperidine.
Coupling reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, with optimization of reaction conditions to maximize yield and purity. Automation of peptide synthesis using peptide synthesizers is common in industrial settings to ensure reproducibility and efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidation of sulfur-containing residues (e.g., methionine) to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions at reactive sites.
Hydrolysis: Cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Hydrolysis conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactive sites within the compound. For example, oxidation of methionine residues results in methionine sulfoxide or methionine sulfone, while hydrolysis of peptide bonds yields smaller peptide fragments or individual amino acids.
科学研究应用
This compound has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways.
Pharmacology: Investigating potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicinal Chemistry: Designing and optimizing peptide-based drugs and therapeutic agents.
Industry: Developing peptide-based materials, such as hydrogels, and exploring their applications in biotechnology and materials science.
作用机制
The mechanism of action of this compound depends on its specific biological target and context. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary widely, including:
Enzyme inhibition or activation: Binding to the active site or allosteric site of enzymes.
Receptor binding: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Protein-protein interactions: Modulating interactions between proteins involved in signaling pathways.
相似化合物的比较
Similar Compounds
- **(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid analogs with variations in amino acid sequence or modifications to specific residues.
Peptide-based drugs: Other therapeutic peptides with similar biological activities.
Uniqueness
This compound’s uniqueness lies in its specific amino acid sequence and structure, which confer distinct biological properties and potential therapeutic applications. Its ability to interact with specific molecular targets and modulate biological processes sets it apart from other similar compounds.
属性
分子式 |
C86H151N31O26S2 |
|---|---|
分子量 |
2099.4 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H151N31O26S2/c1-43(2)38-59(114-74(133)52(20-15-35-100-86(95)96)106-76(135)55(23-27-64(122)123)108-70(129)48(16-9-11-31-87)103-67(126)45(5)89)79(138)110-54(22-26-63(120)121)69(128)102-46(6)68(127)104-49(17-10-12-32-88)73(132)115-60(39-47-40-97-42-101-47)80(139)107-51(19-14-34-99-85(93)94)71(130)109-56(24-28-65(124)125)75(134)105-50(18-13-33-98-84(91)92)72(131)112-57(29-36-144-7)77(136)116-61(41-118)81(140)111-53(21-25-62(90)119)78(137)117-66(44(3)4)82(141)113-58(83(142)143)30-37-145-8/h40,42-46,48-61,66,118H,9-39,41,87-89H2,1-8H3,(H2,90,119)(H,97,101)(H,102,128)(H,103,126)(H,104,127)(H,105,134)(H,106,135)(H,107,139)(H,108,129)(H,109,130)(H,110,138)(H,111,140)(H,112,131)(H,113,141)(H,114,133)(H,115,132)(H,116,136)(H,117,137)(H,120,121)(H,122,123)(H,124,125)(H,142,143)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-/m0/s1 |
InChI 键 |
BGLAPDCFQFNPSN-QTISJAEISA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
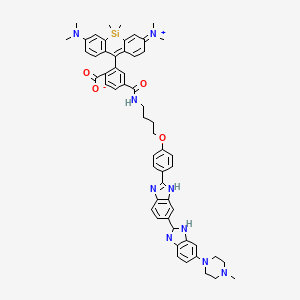
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
